1-Bromo-1,1,2,2-tetrafluoropentane

Description

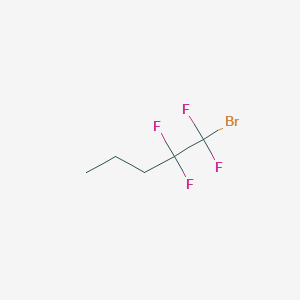

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4/c1-2-3-4(7,8)5(6,9)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFMSKUPQSBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371315 | |

| Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151831-44-6 | |

| Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Aspects of 1 Bromo 1,1,2,2 Tetrafluoropentane

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of 1-Bromo-1,1,2,2-tetrafluoropentane and related fluoro-bromo alkanes relies on well-established halogenation and fluorination reactions. These methods often involve the sequential introduction of the halogen atoms onto a suitable hydrocarbon precursor.

Halogenation Pathways for the Introduction of Bromine

The introduction of bromine onto an alkane framework is a classic transformation in organic synthesis. For precursors to this compound, this typically involves the substitution of a hydrogen atom with a bromine atom. libretexts.org Free-radical bromination is a common method for this purpose, often initiated by UV light or heat. libretexts.orgwikipedia.org This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

The selectivity of bromination is a key consideration. Bromine atoms are less reactive and more selective than chlorine atoms, favoring the abstraction of hydrogen atoms from more substituted carbons. libretexts.orgmasterorganicchemistry.com In the context of a pentane (B18724) derivative, this selectivity can be exploited to control the position of bromination. For instance, the light-initiated bromination of pentane results in a mixture of monobrominated isomers. chemedx.org To achieve the desired 1-bromo substitution pattern, a precursor with a reactive site at the C1 position, such as an alkene or a carboxylic acid, might be employed.

Table 1: Comparison of Halogenation Methods

| Halogenating Agent | Reaction Type | Conditions | Selectivity |

| Bromine (Br₂) | Free Radical | UV light or heat | Favors more substituted C-H bonds libretexts.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Free Radical | Peroxide initiator | Allylic and benzylic positions libretexts.org |

| Hydrogen Bromide (HBr) | Electrophilic Addition | To alkenes | Follows Markovnikov's rule |

Fluorination Strategies for Perfluorinated Moieties

The introduction of fluorine atoms into organic molecules can be achieved through various fluorination strategies. These methods are broadly categorized as nucleophilic and electrophilic fluorination. tcichemicals.com The synthesis of alkyl fluorides can be accomplished by heating an alkyl chloride or bromide in the presence of a metallic fluoride (B91410) such as silver fluoride (AgF), mercury(I) fluoride (Hg₂F₂), cobalt(II) fluoride (CoF₂), or antimony(III) fluoride (SbF₃). ncert.nic.in This is known as the Swarts reaction. shaalaa.com

Nucleophilic fluorination often involves the displacement of a leaving group, such as a halide or a sulfonate, by a fluoride ion. tcichemicals.comresearchgate.net Reagents like potassium fluoride (KF) are common sources of fluoride ions. researchgate.net The efficiency of nucleophilic fluorination can be influenced by the choice of solvent and the presence of phase-transfer catalysts. researchgate.net

Electrophilic fluorination, on the other hand, utilizes reagents that deliver an electrophilic fluorine atom to a nucleophilic carbon center. wikipedia.orgjuniperpublishers.com Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used for this purpose due to their stability and safety compared to elemental fluorine. mdpi.comwikipedia.org

Table 2: Common Fluorinating Agents

| Reagent | Type | Typical Application |

| Potassium Fluoride (KF) | Nucleophilic | Halide exchange reactions researchgate.net |

| Selectfluor® | Electrophilic | Fluorination of enolates and other nucleophiles mdpi.comnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of a wide range of substrates mdpi.comwikipedia.org |

| Bromine Trifluoride (BrF₃) | Fluorinating Agent | Can lead to explosions, not recommended nist.gov |

| Iodine Pentafluoride (IF₅) | Fluorinating Agent | Used for mild and selective oxidative fluorination thieme-connect.de |

Advanced Catalytic Systems in Synthetic Transformations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com In the context of synthesizing fluorinated compounds, various catalytic systems have been developed. For instance, palladium-catalyzed fluorination of C-H bonds has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. juniperpublishers.com Copper(II) triflate has been shown to mediate halogenation reactions. umich.edu

Catalytic approaches are also crucial for enantioselective fluorination, enabling the synthesis of chiral fluorinated molecules with high stereocontrol. acs.org Chiral catalysts, including those based on transition metals and organocatalysts, have been successfully employed in asymmetric fluorination reactions. mdpi.comacs.org These catalytic systems can control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the fluorinated product.

Novel Approaches to this compound Synthesis

Research into the synthesis of fluorinated organic compounds is continuously evolving, with new methodologies being developed to address the challenges associated with C-F bond formation.

Radical-Mediated Bromination and Fluorination

Radical reactions offer a complementary approach to traditional ionic pathways for the formation of C-Br and C-F bonds. wikipedia.orgrsc.org Radical halogenation proceeds through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The initiation step often involves the homolytic cleavage of a halogen-halogen bond by UV light or heat. libretexts.orgyoutube.com

Recent advances in photoredox catalysis have enabled the generation of alkyl radicals under mild conditions, which can then be trapped by a halogen source. nih.govprinceton.edu This strategy allows for the functionalization of unactivated C-H bonds and the use of a wider range of starting materials. For example, alkyl halides can be converted to their corresponding polyfluoroaryl compounds via a halogen atom transfer process. nih.gov

Historically, radical fluorination was limited by the high reactivity and difficult handling of reagents like fluorine gas and hypofluorites. wikipedia.orgunacademy.com However, the discovery that electrophilic N-F reagents can act as sources of fluorine atoms has led to a resurgence in this area. wikipedia.org Decarboxylative fluorination, where a carboxylic acid is converted to a fluoroalkane, is one such method that proceeds through a radical intermediate. unacademy.comorganic-chemistry.org

Electrophilic and Nucleophilic Fluorination Techniques

Continuous development in fluorination chemistry has led to more sophisticated and selective electrophilic and nucleophilic methods.

Electrophilic fluorination has benefited from the development of a diverse array of N-F reagents with tunable reactivity. wikipedia.orgjuniperpublishers.com These reagents can be used to fluorinate a wide range of nucleophiles, including carbanions, enolates, and silyl (B83357) enol ethers. juniperpublishers.com Catalytic enantioselective electrophilic fluorination has been achieved using chiral catalysts, providing access to enantioenriched fluorinated compounds. mdpi.comjuniperpublishers.com

Nucleophilic fluorination has also seen significant advancements. The classic Finkelstein reaction, which involves the exchange of a halide for fluoride, remains a valuable tool. ucla.edu Modern methods have focused on overcoming the limitations of traditional nucleophilic fluorination, such as the need for harsh reaction conditions and the occurrence of side reactions like elimination. ucla.edu For instance, photoredox catalysis has been employed to enable nucleophilic fluorination under mild, redox-neutral conditions. princeton.edu This approach allows for the fluorination of a broader range of substrates, including those that are incompatible with traditional methods. princeton.edu

Stereoselective Synthesis of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of methods for the stereoselective synthesis of fluorinated compounds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. While specific literature detailing the use of this compound as a direct precursor in stereoselective reactions to form other fluorinated building blocks is not extensively available, general principles of asymmetric synthesis can be applied to understand its potential applications.

The presence of a bromine atom at the C1 position and a tetrafluoroethyl group at C1 and C2 of the pentane chain offers a handle for various chemical transformations. The C-Br bond can be a site for nucleophilic substitution or for the formation of organometallic reagents, which can then participate in stereoselective reactions. The electron-withdrawing nature of the adjacent fluorine atoms influences the reactivity of the C-Br bond.

One potential, though not specifically documented for this compound, avenue for stereoselective synthesis could involve the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, if this compound were to be used to introduce the 1,1,2,2-tetrafluoropentyl moiety, it could potentially react with a substrate bearing a chiral auxiliary, leading to a diastereoselective addition.

Another approach could be through asymmetric catalysis . A chiral catalyst could be employed to facilitate a reaction involving this compound, leading to an enantiomerically enriched product. For example, a chiral transition metal catalyst could mediate a cross-coupling reaction where the 1,1,2,2-tetrafluoropentyl group is transferred to a prochiral substrate.

It is important to note that the stereocenter in this compound itself is not typically the focus of stereoselective synthesis, as the C1 carbon is not chiral due to the presence of two fluorine atoms. Instead, its utility would lie in its ability to act as a building block to create new stereocenters in other molecules. The challenge in these hypothetical scenarios would be to achieve high levels of stereocontrol, which would depend on the specific reaction conditions, the nature of the substrate, and the design of the chiral auxiliary or catalyst.

The table below summarizes some general strategies for stereoselective synthesis and their hypothetical application to reactions involving bromo-fluoroalkanes like this compound.

| Synthetic Strategy | Description | Hypothetical Application with this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | A substrate containing a chiral auxiliary could undergo nucleophilic attack by a reagent derived from this compound, leading to a diastereomerically enriched product. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral Lewis acid or transition metal complex could catalyze the addition of the 1,1,2,2-tetrafluoropentyl group from a derivative of this compound to a prochiral electrophile. |

| Substrate Control | The inherent chirality of the substrate directs the stereochemical outcome of a reaction. | If this compound were to react with a chiral substrate, the existing stereocenters in the substrate could influence the stereochemistry of the newly formed bond. |

Further research is required to explore and develop specific stereoselective methodologies that utilize this compound as a key building block.

Industrial-Scale Synthesis Considerations and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process development to ensure efficiency, safety, and economic viability. The primary industrial synthesis route is likely the direct bromination of 1,1,2,2-tetrafluoropentane.

Key aspects of industrial-scale process development include:

Reaction Conditions Optimization: This involves the systematic study of parameters such as temperature, pressure, reaction time, and catalyst selection to maximize yield and minimize by-product formation. For the bromination of a fluoroalkane, radical initiators (e.g., UV light or AIBN) or Lewis acid catalysts might be employed. The choice of catalyst can significantly impact the selectivity and rate of the reaction.

Reactor Design: The choice of reactor is critical for large-scale production. While batch reactors may be suitable for smaller quantities, continuous flow reactors are often preferred for industrial-scale synthesis. Continuous processes offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions like bromination.

Raw Material Sourcing and Handling: The availability and cost of the starting material, 1,1,2,2-tetrafluoropentane, and the brominating agent (e.g., bromine or an alternative bromine source) are crucial economic factors. Safe storage and handling procedures for corrosive and toxic materials like bromine are of utmost importance.

Purification and Separation: The crude product from the reactor will likely contain unreacted starting materials, the desired product, and by-products. Industrial-scale purification is typically achieved through techniques such as distillation , taking advantage of the different boiling points of the components. Multiple distillation columns may be used to achieve the desired purity. Other potential purification methods include extraction and chromatography, although these are generally more expensive for large-scale operations.

Process Control and Automation: Implementing process analytical technology (PAT) and automation allows for real-time monitoring and control of critical process parameters. This ensures consistent product quality and safe operation of the plant.

Waste Management and Environmental Considerations: The bromination process can generate hazardous by-products and waste streams. A comprehensive waste management plan, including the neutralization of acidic by-products and the recovery or safe disposal of waste, is an essential part of a sustainable industrial process.

The following table outlines key considerations for the industrial-scale synthesis of this compound.

| Process Aspect | Key Considerations |

| Synthesis Method | Direct bromination of 1,1,2,2-tetrafluoropentane. |

| Catalyst | Radical initiators (e.g., UV light, AIBN) or Lewis acids. Catalyst selection impacts reaction rate and selectivity. |

| Reactor Type | Batch reactors for smaller scale, continuous flow reactors (e.g., CSTR, PFR) for large-scale production to ensure better control and safety. |

| Reaction Temperature | Optimized to maximize reaction rate while minimizing side reactions. May require efficient cooling systems for exothermic bromination. |

| Reaction Pressure | Typically atmospheric or slightly elevated, depending on the reactor design and boiling points of reactants. |

| Purification Method | Primarily fractional distillation to separate the product from starting materials and by-products. |

| Safety Measures | Robust containment systems for handling bromine, emergency shutdown systems, and personal protective equipment for operators. |

| Waste Treatment | Neutralization of acidic by-products (e.g., HBr), and proper disposal or recycling of waste streams. |

While specific, publicly available data on the industrial process for this compound is limited, the principles outlined above, derived from general knowledge of industrial halogenation processes, provide a framework for its large-scale production.

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 1,1,2,2 Tetrafluoropentane

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. libretexts.org The carbon atom bonded to the bromine is the electrophilic center that is attacked by the electron-rich nucleophile. youtube.com

Investigation of SN1 and SN2 Pathways

The mechanistic pathway of nucleophilic substitution, whether SN1 or SN2, is influenced by several factors including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. youtube.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. libretexts.org The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored for tertiary alkyl halides because they can form stable carbocations. libretexts.orgmasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgaskthenerd.com This "backside attack" occurs 180° to the carbon-leaving group bond. masterorganicchemistry.com SN2 reactions are favored for primary and secondary alkyl halides where steric hindrance is minimal. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

For 1-bromo-1,1,2,2-tetrafluoropentane, the carbon bearing the bromine is a secondary carbon. This structure allows for the possibility of both SN1 and SN2 pathways, and the predominant mechanism will depend on the specific reaction conditions. youtube.com

Regioselectivity and Stereochemical Control in Substitution

Regioselectivity: In the case of this compound, nucleophilic attack will occur exclusively at the carbon atom bonded to the bromine, as it is the only electrophilic center with a leaving group.

Stereochemical Control: The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This typically leads to a mixture of retention and inversion of configuration at the chiral center, often resulting in a racemic mixture. masterorganicchemistry.com

SN2 reactions proceed with a defined stereochemical outcome: inversion of configuration. masterorganicchemistry.com The backside attack of the nucleophile forces the other three substituents on the carbon to "flip" like an umbrella in the wind. youtube.com

If the starting this compound is chiral, the stereochemistry of the resulting product can elucidate the reaction pathway.

Formation of Fluorinated Alcohols, Nitriles, and Amines

By choosing the appropriate nucleophile, this compound can be converted into a variety of other functionalized fluorinated compounds.

Fluorinated Alcohols: Reaction with a hydroxide (B78521) source (e.g., NaOH) or water (under SN1 conditions) will yield 1,1,2,2-tetrafluoropentan-1-ol.

Fluorinated Nitriles: Treatment with a cyanide salt (e.g., NaCN) will result in the formation of 2,2,3,3-tetrafluorohexanenitrile.

Fluorinated Amines: Reaction with ammonia (B1221849) or primary/secondary amines will produce the corresponding fluorinated amines.

Elimination Reactions Forming Fluorinated Alkenes

In addition to substitution, this compound can undergo elimination reactions where the bromine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond, yielding a fluorinated alkene. masterorganicchemistry.com These reactions are often in competition with substitution reactions. askthenerd.com

E1 and E2 Mechanistic Pathways

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 and E2. masterorganicchemistry.com

E1 (Elimination Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. youtube.comstackexchange.com The first step is the slow formation of the carbocation, and the second step is the rapid removal of a proton from an adjacent carbon by a weak base (often the solvent). ksu.edu.sa E1 reactions are favored by tertiary and secondary substrates in the presence of a weak base and a polar protic solvent. masterorganicchemistry.com They typically follow Zaitsev's rule, where the more substituted (more stable) alkene is the major product. masterorganicchemistry.comksu.edu.sa

E2 (Elimination Bimolecular): This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. askthenerd.comstackexchange.com E2 reactions require a strong, non-nucleophilic base and often favor the formation of the less substituted alkene (Hofmann product) if a sterically hindered base is used. stackexchange.com A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. askthenerd.comstackexchange.com

The choice between elimination and substitution is influenced by the nature of the base/nucleophile. Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles favor substitution. Heat also tends to favor elimination over substitution. masterorganicchemistry.com

Reduction Reactions and Formation of Fluorinated Alkanes

Reduction of this compound typically involves the replacement of the bromine atom with a hydrogen atom. smolecule.com This process is a valuable method for synthesizing partially fluorinated alkanes.

Selective dehalogenation focuses on removing the bromine atom without affecting the much stronger carbon-fluorine bonds. A common and effective method for this transformation is the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via nucleophilic attack by the hydride ion (H⁻) on the carbon atom bearing the bromine, displacing the bromide ion. This strategy yields 1,1,2,2-tetrafluoropentane as the primary product. smolecule.com

Table 2: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,1,2,2-tetrafluoropentane | Selective Reductive Dehalogenation |

Oxidation Reactions and Derived Carboxylic Acids

The carbon-bromine bond in this compound can also be a site for oxidation. Depending on the strength of the oxidizing agent and the reaction conditions, various oxidized products can be formed. smolecule.com With strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), the brominated carbon can be oxidized to a carboxylic acid. This reaction would convert this compound into 1,1,2,2-tetrafluoropentanoic acid, cleaving the C1-C2 bond in the process. Such transformations highlight the compound's utility as a precursor to other functionalized fluorinated molecules. smolecule.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds. mdpi.com The carbon-bromine bond in this compound makes it a suitable electrophilic partner for these transformations. smolecule.com

This compound can participate in several types of palladium-catalyzed cross-coupling reactions, enabling the introduction of various organic fragments at the C1 position.

Suzuki Coupling : In a Suzuki reaction, the bromoalkane is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This would allow for the formation of a new C-C bond, attaching an aryl, vinyl, or alkyl group from the organoboron compound in place of the bromine.

Sonogashira Coupling : The Sonogashira reaction involves the coupling of the bromoalkane with a terminal alkyne. youtube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.comnih.gov This method provides a direct route to synthesizing fluorinated alkynes from this compound.

These coupling reactions significantly enhance the synthetic utility of the title compound, allowing it to serve as a building block for more complex fluorinated molecules.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd Catalyst, Base | 1-Aryl/Alkyl-1,1,2,2-tetrafluoropentane |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 1,1,2,2-tetrafluoro-1-alkynyl-pentane |

Other Transition Metal-Catalyzed Coupling Approaches

While specific examples of transition metal-catalyzed coupling reactions involving this compound are not extensively documented, the reactivity of analogous fluorinated alkyl halides provides a strong basis for predicting its behavior. The primary challenge in coupling reactions with such substrates lies in the activation of the C-Br bond, which is influenced by the strongly electron-withdrawing nature of the adjacent tetrafluoroethyl group.

Nickel-Catalyzed Coupling: Nickel catalysts have shown considerable promise in the cross-coupling of fluorinated alkyl electrophiles. nih.gov For instance, nickel-catalyzed Negishi-type couplings of fluorinated secondary alkyl halides with alkylzinc reagents have been successfully achieved at room temperature. nih.gov These reactions often employ a nickel catalyst derived from commercially available precursors like NiCl₂·glyme and a pybox ligand. nih.gov A broad range of functional groups are generally tolerated under these mild conditions. nih.gov It is plausible that a similar nickel-based catalytic system could effectively couple this compound with various organozinc reagents.

A proposed catalytic cycle for a nickel-catalyzed Negishi coupling of a bromo-perfluoroalkane would likely involve the oxidative addition of the perfluoroalkyl bromide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst.

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the activation of C-F bonds by palladium is challenging, the C-Br bond in this compound is the more likely site of oxidative addition. Palladium-catalyzed cross-coupling reactions of perfluoroaromatic compounds have been developed, suggesting that similar conditions could be adapted for perfluoroalkyl bromides. researchgate.netmdpi.commdpi.com For example, the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) with diarylzinc reagents has been achieved in the presence of lithium iodide, which facilitates the oxidative addition step. researchgate.netmdpi.commdpi.com Such strategies, potentially involving additives to promote C-Br bond cleavage, could be applicable to this compound.

The table below summarizes potential transition metal-catalyzed coupling approaches for this compound based on analogous reactions.

| Coupling Reaction Type | Metal Catalyst | Coupling Partner | Key Features & Plausible Conditions |

| Negishi-type Coupling | Nickel | Organozinc Reagents (R-ZnX) | Mild reaction conditions (room temperature); tolerance of various functional groups. nih.gov |

| Suzuki-type Coupling | Palladium | Organoboron Reagents (R-B(OR)₂) | May require specific ligands and conditions to promote oxidative addition of the perfluoroalkyl bromide. |

| Sonogashira-type Coupling | Palladium/Copper | Terminal Alkynes (R-C≡CH) | Could provide a route to perfluoroalkyl-substituted alkynes. |

Mechanistic Studies of Halogen-Fluorine Interplay in Reactivity

The strong electron-withdrawing effect of the tetrafluoroethyl group significantly polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, this inductive effect also strengthens the C-Br bond to some extent, potentially increasing the activation barrier for oxidative addition in transition metal-catalyzed cycles.

Radical Pathways: Mechanistic studies on the reactions of perfluoroalkyl iodides suggest that radical pathways can be operative. nih.gov The activation of perfluoroalkyl iodides by simple inorganic bases like sodium butoxide or potassium hydroxide can promote the homolytic cleavage of the C-I bond, forming perfluoroalkyl radicals. nih.gov These radicals can then participate in various reactions, including C-H amidation and addition to π bonds. nih.gov It is conceivable that under certain conditions, particularly with the use of radical initiators or photoredox catalysis, this compound could also react via a perfluoroalkyl radical intermediate. Mechanistic investigations involving radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have been used to probe for the presence of radical intermediates in nickel-catalyzed cross-couplings of fluorinated alkyl halides. nih.gov Inhibition of the reaction in the presence of TEMPO would provide strong evidence for a radical mechanism. nih.gov

Halogen Bonding: A more nuanced aspect of the halogen-fluorine interplay is the potential for halogen bonding. The fluorine atoms induce a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to act as a halogen bond donor. nih.gov This interaction with Lewis basic species (such as solvents or reagents) can play a crucial role in the activation of the C-Br bond. nih.gov Experimental and computational studies on similar CF₂X (X = Cl, Br, I) systems have demonstrated the existence and importance of these interactions in influencing molecular conformation and reactivity. nih.gov For instance, the formation of a halogen bond between a perfluoroalkyl halide and a base can facilitate the homolysis of the carbon-halogen bond. nih.gov

The table below outlines key mechanistic aspects influenced by the halogen-fluorine interplay in this compound.

| Mechanistic Aspect | Description | Implication for Reactivity |

| Inductive Effect | The strong -I effect of the C₂F₄H₅ group polarizes the C-Br bond, increasing the electrophilicity of the carbon atom. | Influences susceptibility to nucleophilic attack and the energetics of oxidative addition. |

| Radical Formation | Potential for homolytic cleavage of the C-Br bond to form a perfluoroalkyl radical, especially under photoredox or radical-initiated conditions. nih.govnih.gov | Opens up reaction pathways distinct from traditional two-electron organometallic cycles. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor due to the electron-withdrawing fluorine atoms, interacting with Lewis basic reagents. nih.govnih.gov | Can facilitate the activation and cleavage of the C-Br bond, influencing reaction rates and mechanisms. nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research of 1 Bromo 1,1,2,2 Tetrafluoropentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Bromo-1,1,2,2-tetrafluoropentane. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation and conformational analysis.

In the ¹H NMR spectrum of this compound, the propyl group protons (-CH₂CH₂CH₃) would exhibit distinct signals. The chemical shifts are influenced by the electronegative fluorine and bromine atoms. The methylene (B1212753) protons adjacent to the tetrafluoroethyl group would be expected to appear further downfield compared to those in a simple alkane. The terminal methyl group would appear as the most upfield signal. Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, which can be predicted using the n+1 rule. For instance, the methyl protons would likely appear as a triplet, and the methylene protons would show more complex splitting due to coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom bonded to bromine (C-1) would be significantly deshielded. The two carbon atoms bonded to fluorine (C-1 and C-2) would also show characteristic large chemical shifts and would exhibit coupling with the fluorine atoms (¹³C-¹⁹F coupling), a key feature in the NMR of organofluorine compounds. The carbon atoms of the propyl chain would have chemical shifts more typical of alkanes, though with some influence from the nearby halogenated carbons.

To illustrate the expected chemical shifts, data for a related, non-fluorinated compound, 1-bromopentane, is provided below. The presence of fluorine atoms in this compound would cause a downfield shift for the adjacent carbons and protons.

Table 1: Representative ¹H NMR Chemical Shift Data for 1-Bromopentane chemicalbook.com

| Protons | Chemical Shift (ppm) |

| -CH₂Br | 3.40 |

| -CH₂CH₂Br | 1.89 |

| -CH₂CH₂CH₂Br | 1.43 |

| -CH₂CH₃ | 0.93 |

Table 2: Representative ¹³C NMR Chemical Shift Data for 1-Bromopentane chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (-CH₂Br) | 33.5 |

| C-2 (-CH₂CH₂Br) | 32.8 |

| C-3 (-CH₂CH₂CH₂Br) | 30.7 |

| C-4 (-CH₂CH₃) | 22.0 |

| C-5 (-C H₃) | 13.8 |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, MS is crucial for confirming its synthesis and for identifying byproducts in a reaction mixture.

The mass spectrum of this compound would exhibit a characteristic molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infoyoutube.com

Fragmentation of the molecular ion provides a fingerprint of the molecule. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrohalogen molecule. For this compound, the cleavage of the C-Br bond would be a prominent fragmentation, leading to the formation of a [C₅H₇F₄]⁺ ion. The loss of the propyl group would also be an expected fragmentation pathway.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Fragment | Description |

| [C₅H₇⁷⁹BrF₄]⁺ and [C₅H₇⁸¹BrF₄]⁺ | Molecular ions (M and M+2 peaks) |

| [C₅H₇F₄]⁺ | Loss of a bromine radical |

| [C₂F₄Br]⁺ | Loss of a propyl radical |

| [C₃H₇]⁺ | Propyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by strong absorptions corresponding to the C-F bonds and the C-Br bond, as well as absorptions for the C-H bonds of the propyl group.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. Due to the presence of multiple fluorine atoms, this region would likely show strong, broad absorption bands. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. The absence of absorptions for other functional groups, such as C=O or O-H, can confirm the purity of the compound.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (stretch) | 2850 - 3000 |

| C-F (stretch) | 1000 - 1400 (strong, broad) |

| C-Br (stretch) | 500 - 600 |

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-resolution chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of volatile compounds like this compound and for separating it from starting materials, solvents, and byproducts.

In a GC analysis, a small sample of the compound is vaporized and passed through a long column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. By using a calibrated detector, such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS), high levels of accuracy and sensitivity can be achieved.

In Situ Spectroscopic Methods for Kinetic and Mechanistic Investigations

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions, providing valuable data for kinetic and mechanistic studies. For reactions involving this compound, techniques such as in situ FTIR or NMR spectroscopy can be employed to track the disappearance of reactants and the appearance of products over time.

By monitoring the change in concentration of specific species, reaction rates and rate laws can be determined. For example, in a substitution reaction where the bromine atom is replaced, the decrease in the intensity of a characteristic IR band of the C-Br bond or the change in the chemical shift of a proton or carbon near the reaction center in the NMR spectrum can be followed. This information is critical for understanding the reaction mechanism, including the identification of reaction intermediates and the determination of activation energies.

X-ray Crystallography for Absolute Configuration and Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable crystals of a liquid like this compound can be challenging, derivatization to a solid compound can facilitate X-ray analysis.

For derivatives of this compound that are crystalline, X-ray diffraction analysis would reveal the precise spatial arrangement of all atoms in the molecule. This includes the conformation of the pentane (B18724) chain and the relative positions of the fluorine and bromine atoms. In cases where chiral centers are present in a derivative, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding its stereospecific interactions. Studies on related bromo-substituted compounds have demonstrated the power of this technique in elucidating the detailed solid-state structures and intermolecular interactions. chemicalbook.com

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Building Block for Complex Fluorinated Organic Compoundsbenchchem.com

The strategic placement of bromine and fluorine atoms makes 1-Bromo-1,1,2,2-tetrafluoropentane a versatile precursor for a variety of complex fluorinated molecules. smolecule.com The bromine atom provides a reactive site for several key organic reactions, while the dense fluorination on the adjacent carbons offers unique steric and electronic properties.

Key reactions involving this compound include:

Nucleophilic Substitution: The bromine atom can be readily replaced by various nucleophiles, such as amines or the components of fluorinated alcohols.

Elimination Reactions: Under the influence of heat or strong bases, the compound can undergo elimination to form alkenes or alkynes.

Coupling Reactions: It is a suitable substrate for palladium-catalyzed coupling reactions, which are instrumental in forming new carbon-carbon bonds to create biaryl compounds.

Direct Arylation: The compound can be used in the direct arylation of heteroarenes, a modern and efficient method for creating complex aromatic structures. smolecule.com

These reactions allow chemists to introduce the 1,1,2,2-tetrafluoropentyl group into larger molecular frameworks, a strategy employed in the pharmaceutical and agrochemical industries.

Precursors in Pharmaceutical Synthesisbenchchem.comfluoropharm.com

In the pharmaceutical sector, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and modify bioavailability. This compound is explored as a key intermediate for this purpose, allowing for the design of fluorinated pharmaceuticals that are more robust in biological systems. smolecule.comfluoropharm.com One of its most significant applications is in stereoselective reactions, where precise three-dimensional structures are crucial for a drug's efficacy.

Intermediates in Agrochemical Developmentbenchchem.com

Similar to its role in pharmaceuticals, this compound serves as a foundational element in the synthesis of new agrochemicals. The introduction of its fluorinated chain can influence the biological activity and environmental persistence of pesticides and herbicides, leading to the development of more effective and targeted crop protection solutions.

Design of Carbohydrate Mimetics and Bioactive Molecules

A notable area of research is the use of this compound derivatives in the enantioselective synthesis of sugars. This process is vital for creating carbohydrate mimetics—molecules that can mimic the structure and function of natural carbohydrates. These mimetics are crucial tools for studying biological processes involving sugars and have potential as therapeutic agents. Furthermore, the compound's unique structure makes it a candidate for use as a molecular probe to investigate enzyme-substrate interactions, a fundamental aspect of biochemical research. smolecule.com

Development of Fluorinated Polymers and Coatingsbenchchem.com

In materials science, this compound is utilized in the synthesis of advanced fluorinated polymers and surface coatings. The properties conferred by the tetrafluoropentyl group lead to materials with exceptional performance characteristics.

Enhancement of Hydrophobicity and Oleophobicity in Surface Coatingsbenchchem.com

Research has demonstrated that surface coatings derived from this compound exhibit superior hydrophobicity (water-repellency) and oleophobicity (oil-repellency). This dual repellency is highly desirable for applications such as self-cleaning surfaces, anti-graffiti coatings, and protective layers for electronics and optical devices.

Table 1: Research Findings on Surface Properties

| Application Area | Finding | Reference |

|---|---|---|

| Surface Coatings | Coatings derived from the compound show superior hydrophobicity and oleophobicity. | |

| Protective Surfaces | The enhanced repellency makes these coatings suitable for creating self-cleaning surfaces. |

Contributions to Chemical Resistance and Thermal Stability of Materialsbenchchem.com

Table 2: Research Findings on Material Durability

| Property Enhanced | Benefit | Application Context | Reference |

|---|---|---|---|

| Chemical Resistance | Increased durability of the material. | Harsh environmental and industrial conditions. | |

| Thermal Stability | Material can withstand higher temperatures without degradation. | Applications requiring durability under harsh conditions. |

Role in the Synthesis of Specialty Chemicals

This compound serves as a specialized building block in advanced organic synthesis, primarily valued for the introduction of the 1,1,2,2-tetrafluoropentyl moiety into more complex molecules. This fluorinated group can impart unique properties, such as increased thermal stability, metabolic resistance, and altered lipophilicity, to the final products. Its utility is primarily seen in the synthesis of intermediates destined for applications in pharmaceuticals, agrochemicals, and materials science.

General Reactivity and Application as a Precursor

The primary role of this compound in synthesis is as a precursor to other functionalized fluorinated compounds. The carbon-bromine bond is the reactive site of the molecule, susceptible to nucleophilic substitution and other transformations.

A key synthetic application involves its conversion to bromotetrafluoroalkanols. A patented process describes a general method for producing such alcohols from 1-bromo-1,1,2,2-tetrafluoro-alkyl halides. This process typically involves a multi-step sequence:

Carbon chain extension: Reaction with a nucleophile, such as a dialkyl malonate, to extend the carbon chain.

Hydrolysis: Cleavage of the ester groups to form a carboxylic acid.

Reduction: Conversion of the carboxylic acid to the corresponding alcohol.

These resulting bromotetrafluoroalkanols are highlighted as valuable intermediates for several industries:

Pharmaceuticals: For the synthesis of new drug candidates with potentially enhanced properties.

Agrochemicals: In the development of novel pesticides and herbicides.

Functional Materials: As monomers or precursors for fluorine-containing polymers and other advanced materials.

While the patent outlines this general pathway, specific examples detailing the synthesis of named specialty chemicals directly from this compound are not extensively documented in publicly available scientific literature.

Research Findings and Synthetic Utility

Detailed research explicitly documenting the synthesis of a wide range of specialty chemicals starting from this compound is limited. However, the reactivity of the C-Br bond in polyfluoroalkyl bromides is well-established, allowing for predictions of its synthetic utility.

The compound is a valuable reagent for introducing the CH3CH2CH2CF2CF2- group. This can be achieved through various organic reactions, although specific examples with detailed experimental data for this particular compound are scarce. The general reactivity suggests its potential use in:

Nucleophilic Substitution Reactions: The bromide can be displaced by a variety of nucleophiles to introduce different functional groups.

Grignard Reagent Formation: Although challenging with fluorinated compounds, formation of the corresponding Grignard reagent would open pathways to a wide array of derivatives.

Coupling Reactions: Participation in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds with other organic fragments.

The lack of extensive, specific research findings in the public domain restricts a more detailed discussion and the creation of comprehensive data tables on the synthesis of specialty chemicals from this compound.

Environmental Fate and Degradation Studies of Fluorinated Halogenated Alkanes

Photolytic Degradation Pathways under Environmental Conditions

Direct photolysis of halogenated alkanes in the troposphere is generally not a significant degradation pathway unless the molecule contains a chromophore that absorbs sunlight (wavelengths > 290 nm). For many saturated haloalkanes, significant photolysis only occurs in the stratosphere by shorter-wavelength UV radiation.

The carbon-bromine bond is weaker than the carbon-fluorine bond and can be susceptible to photolytic cleavage. For instance, the photolysis of bromoalkanes can lead to the formation of a bromine radical and an alkyl radical. These reactive species can then participate in further atmospheric reactions.

Table 1: Estimated Photolytic Degradation Data for Compounds Related to 1-Bromo-1,1,2,2-tetrafluoropentane

| Feature | Estimated Information for this compound |

| Primary Photolytic Reaction | C-Br bond cleavage forming Br• and CH3CH2CH2CF2CF2• radicals |

| Influencing Factors | Solar irradiance, altitude (stratospheric vs. tropospheric), presence of other atmospheric species |

| Potential Degradation Products | Perfluoroalkyl radicals, bromine radicals, subsequent reaction products like hydrobromic acid (HBr) |

Hydrolysis and Biodegradation in Aquatic and Terrestrial Ecosystems

Hydrolysis: The hydrolysis of halogenoalkanes involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on the strength of the carbon-halogen bond. Generally, the C-Br bond is more susceptible to hydrolysis than the C-F bond. savemyexams.comsavemyexams.com Therefore, it is expected that this compound would primarily undergo hydrolysis at the C-Br bond. The reaction is generally slow at room temperature but can be accelerated under basic conditions. iaea.org The high stability of the C-F bonds suggests they would remain intact during this process.

Table 2: Relative Hydrolysis Rates of Haloalkanes

| Haloalkane Type | Relative Rate of Hydrolysis | Bond Enthalpy (kJ/mol) |

| Iodoalkane | Fastest | ~238 |

| Bromoalkane | Fast | ~285 |

| Chloroalkane | Slow | ~340 |

| Fluoroalkane | Very Slow/Negligible | ~485 |

Source: Inferred from data on relative bond enthalpies and hydrolysis rates of various haloalkanes. savemyexams.comsavemyexams.comdocbrown.info

Biodegradation: The biodegradation of highly fluorinated compounds is generally considered to be a slow process. asm.orgnih.gov The presence of multiple fluorine atoms increases the stability of the molecule, making it resistant to microbial attack. nih.govproquest.com However, some specialized microorganisms have been shown to degrade certain fluorinated and brominated compounds, often through co-metabolism. acs.org The initial step in the biodegradation of this compound would likely involve the cleavage of the more labile C-Br bond by dehalogenase enzymes. The subsequent degradation of the fluorinated backbone would be significantly more challenging for microorganisms. Studies on Pseudomonas sp. have shown the ability to degrade terminally monofluorinated alkanes. acs.org

Atmospheric Transport and Transformation Processes

The atmospheric fate of this compound is primarily governed by its volatility and its reaction with atmospheric oxidants, such as the hydroxyl radical (•OH). As a hydrofluorocarbon (HFC) derivative, it is expected to have a relatively long atmospheric lifetime. The presence of C-H bonds in the pentyl chain makes it susceptible to attack by •OH radicals, which is the primary removal mechanism for HFCs in the troposphere. ccacoalition.org

The reaction with •OH initiates a series of complex reactions, leading to the formation of various degradation products. Bromine atoms released from the molecule can participate in catalytic ozone depletion cycles, particularly in the stratosphere. byjus.com

Table 3: Estimated Atmospheric Data for this compound and Related Compounds

| Parameter | Estimated Value/Information | Related Compound Example |

| Atmospheric Lifetime | Likely in the range of several years, depending on the •OH reaction rate constant. | HFCs have an average atmospheric lifetime of 15 years. ccacoalition.org |

| Primary Transformation Process | Reaction with hydroxyl radicals (•OH). | The primary sink for HFCs is reaction with •OH radicals. ccacoalition.org |

| Potential Transformation Products | Perfluoroaldehydes, perfluorocarboxylic acids, HBr, HF. | Atmospheric degradation of HFCs leads to the formation of smaller fluorinated compounds. |

| Ozone Depletion Potential (ODP) | Non-zero due to the presence of bromine. | Bromine-containing compounds are known ozone-depleting substances. byjus.com |

| Global Warming Potential (GWP) | Likely to be significant due to the presence of C-F bonds which absorb infrared radiation. | HFCs are potent greenhouse gases. ccacoalition.org |

Note: The values are estimations based on the properties of similar hydrofluorocarbons and brominated compounds.

Bioaccumulation Potential in Organisms and Ecological Implications

The bioaccumulation potential of a chemical is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Halogenated compounds, in general, tend to be lipophilic and can accumulate in the fatty tissues of organisms.

While specific data for this compound is unavailable, studies on other halogenated hydrocarbons can provide insights. The presence of both bromine and fluorine atoms could influence its bioaccumulation behavior. The relatively short alkyl chain might limit its bioaccumulation potential compared to larger, more heavily halogenated compounds.

Table 4: General Factors Influencing Bioaccumulation of Halogenated Compounds

| Factor | Influence on Bioaccumulation |

| Lipophilicity (High Log Kow) | Increases potential for accumulation in fatty tissues. |

| Molecular Size | Larger molecules may have higher bioaccumulation potential up to a certain point. |

| Metabolism Rate | Faster metabolism and excretion reduce bioaccumulation. |

| Trophic Level | Biomagnification can occur, leading to higher concentrations in organisms at higher trophic levels. |

Source: General principles of bioaccumulation for organohalogen compounds.

The ecological implications of persistent and bioaccumulative substances include potential toxicity to aquatic and terrestrial organisms, as well as the risk of biomagnification through the food web.

Comparative Environmental Behavior with Related Bromo-Fluorinated Compounds

The environmental behavior of this compound can be compared to other bromo-fluorinated compounds to understand its relative persistence and potential for environmental impact.

Compared to shorter-chain bromo-fluoroalkanes (e.g., 1-Bromo-1,1,2,2-tetrafluoroethane): The longer pentyl chain in this compound would likely lead to lower volatility and higher lipophilicity, potentially increasing its partitioning to soil, sediment, and biota. The rate of atmospheric degradation by •OH radicals might be slightly higher due to the increased number of C-H bonds.

Compared to fully brominated or fluorinated alkanes: The presence of both bromine and fluorine provides multiple potential degradation pathways. The C-Br bond is more reactive towards hydrolysis and photolysis than C-F bonds, suggesting an initial degradation step that is not available to perfluorinated alkanes. savemyexams.comsavemyexams.com Conversely, the high stability of the C-F bonds makes the fluorinated portion of the molecule more persistent than a non-fluorinated bromoalkane. nih.govproquest.com

Comparative Analysis and Structure Reactivity Relationships with Analogous Halogenated Pentanes

Structural Comparisons with Other Bromo-Fluorinated Pentane (B18724) Isomers

1-Bromo-1,1,2,2-tetrafluoropentane (C₅H₇BrF₄) is a halogenated hydrocarbon featuring a five-carbon pentane backbone. smolecule.com Its structure is defined by a bromine atom and two fluorine atoms on the first carbon (C1), and two additional fluorine atoms on the second carbon (C2). The existence of numerous structural isomers, where the halogen atoms are positioned at different locations on the pentane chain, gives rise to a wide range of chemical properties.

The primary isomers of bromopentane involve the attachment of the bromine atom to the first, second, or third carbon, creating 1-bromopentane, 2-bromopentane, and 3-bromopentane. quora.com When fluorine atoms are also introduced, the number of possible isomers expands significantly. These isomers differ in the stability of the carbon-halogen bonds and their susceptibility to different reaction mechanisms.

Below is a table comparing the structure of this compound with some of its potential positional isomers.

Interactive Table 1: Structural Isomers of Bromo-Fluorinated Pentanes

| Compound Name | Molecular Formula | Structural Formula | Key Structural Feature |

| This compound | C₅H₇BrF₄ | CH₃CH₂CH₂CF₂CBrF₂ | Bromine and four fluorine atoms on C1 and C2. |

| 2-Bromo-1,1,1,2-tetrafluoropentane | C₅H₇BrF₄ | CH₃CH₂CH(Br)CF₂CF₃ | Bromine on C2; fluorine atoms on C1 and C2. |

| 3-Bromo-1,1,2,2-tetrafluoropentane | C₅H₇BrF₄ | CH₃CH₂CH(Br)CF₂CH₂F | Bromine on C3; fluorine atoms on C1 and C2. |

| 1-Bromo-2,2,3,3-tetrafluoropentane | C₅H₇BrF₄ | CH₃CH₂CF₂CF₂CH₂Br | Bromine on C1; fluorine atoms on C2 and C3. |

Influence of Halogen Position and Chain Length on Reactivity

The position of the halogen atoms on the pentane chain and the length of the chain itself have a profound impact on the molecule's reactivity. In haloalkanes, reactivity is often governed by the compound's ability to undergo nucleophilic substitution and elimination reactions.

Halogen Position : The classification of the carbon atom bonded to the bromine (a primary, secondary, or tertiary carbon) is critical. This compound is a primary haloalkane, as the bromine is on a carbon atom bonded to only one other carbon. Primary haloalkanes are typically more susceptible to SN2 reactions, which are sensitive to steric hindrance. ncert.nic.inpw.live Isomers with bromine on a secondary or tertiary carbon would be more sterically hindered and may favor SN1 or elimination reactions. pw.live

Leaving Group Ability : Bromine is a good leaving group, making the C-Br bond the most likely site for nucleophilic attack. Fluorine, in contrast, is a very poor leaving group due to the strength of the C-F bond. Therefore, in substitution reactions, the bromide ion is preferentially displaced over the fluoride (B91410) ion. pearson.comchegg.com

Chain Length : For homologous series of haloalkanes, physical properties like boiling points tend to increase with chain length due to stronger van der Waals forces. ncert.nic.in From an electronic standpoint, the influence of an electronegative substituent (like fluorine) diminishes as the distance along the carbon chain increases. mdpi.com This means the inductive effects in this compound are most pronounced at the C1 and C2 positions.

Interactive Table 2: Factors Influencing Reactivity in Halogenated Pentanes

| Factor | Influence on this compound | General Reactivity Trend |

| Position of Bromine | Primary (C1) | Favors SN2 over SN1 due to lower steric hindrance at the reaction center compared to secondary or tertiary isomers. ncert.nic.inpw.live |

| Leaving Group | Bromide (Br⁻) is a much better leaving group than Fluoride (F⁻). | Reactivity order for the same alkyl group: R-I > R-Br > R-Cl > R-F. ncert.nic.in |

| Chain Length | The five-carbon chain provides a non-polar body. | Inductive effects of halogens decrease with increasing distance from the substituent. mdpi.com |

Electronic and Steric Effects of Fluorine Substitution on Reaction Pathways

The presence of four highly electronegative fluorine atoms clustered near the C-Br bond introduces significant electronic and steric effects that modulate the molecule's reactivity.

Electronic Effects : Fluorine is the most electronegative element, and its presence causes a strong inductive electron-withdrawing effect (-I effect). In this compound, the four fluorine atoms on C1 and C2 pull electron density away from the carbon backbone. nih.gov This polarization makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by a nucleophile. The electron-withdrawing nature of these groups can also stabilize the intermediate carbanion formed during certain nucleophilic substitution reactions. doubtnut.comdoubtnut.com

Interactive Table 3: Electronic vs. Steric Effects on Reaction Pathways

| Effect | Description | Impact on Reaction Pathway (e.g., Nucleophilic Substitution) |

| Electronic (Inductive) | Strong electron withdrawal by four fluorine atoms increases the partial positive charge on the carbon bonded to bromine. nih.gov | Activates the C-Br bond for nucleophilic attack by making the carbon more electrophilic. |

| Steric (Hindrance) | The bulky CF₂CBrF₂ group physically blocks the path of incoming reagents. researchgate.net | Deactivates the molecule towards SN2 reactions by hindering the required backside attack of the nucleophile. ncert.nic.in |

Analogy to Related Bromo-Fluoroethanes and -Propanes in Research

To predict the behavior of this compound, it is useful to examine the researched properties of smaller, related molecules like bromo-fluoroethanes and -propanes. These compounds serve as simpler models for understanding the interplay of halogen substituents.

Research on 1-bromo-2-fluoroethane (B107303) has shown that it reacts with nucleophiles more slowly than ethyl bromide. cdnsciencepub.com This demonstrates the deactivating effect of a vicinal fluorine atom, which can be attributed to the inductive withdrawal of electron density, slightly strengthening the C-Br bond and destabilizing the transition state. This principle can be extrapolated to the tetrafluorinated pentane, where the multiple fluorine atoms are expected to have an even more pronounced, albeit complex, influence.

In compounds containing both bromine and fluorine, such as (S)-1-bromo-1-fluoroethane, studies show that nucleophilic substitution with sodium methoxide (B1231860) results in the replacement of the bromide, not the fluoride. pearson.comchegg.com This confirms the superior leaving group ability of bromide. The reactivity of this compound is expected to follow the same principle, with reactions occurring at the C-Br bond. smolecule.com

These shorter-chain analogs provide a foundational understanding of the competitive electronic and steric effects that govern the chemistry of more complex polyhalogenated alkanes.

Interactive Table 4: Comparative Reactivity of Bromo-Fluoroalkanes

| Compound | Key Feature | Observed/Expected Reactivity |

| 1-Bromo-2-fluoroethane | Vicinal Br and F atoms. | Reacts slower than ethyl bromide in nucleophilic substitutions, showing the deactivating influence of fluorine. cdnsciencepub.com |

| 1-Bromo-1-fluoroethane | Geminal Br and F atoms. | Bromide is selectively replaced over fluoride in substitution reactions due to its better leaving group ability. pearson.comchegg.com |

| This compound | Four fluorine atoms near the C-Br bond. | Expected to have a highly polarized C-Br bond but also significant steric hindrance, leading to complex reactivity dependent on reaction conditions. |

Computational Chemistry and Theoretical Investigations of 1 Bromo 1,1,2,2 Tetrafluoropentane

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-bromo-1,1,2,2-tetrafluoropentane. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential.

The presence of highly electronegative fluorine atoms alongside a bromine atom on the same carbon creates a complex electronic environment. DFT calculations can elucidate the inductive effects of these halogens on the carbon backbone. The electron-withdrawing nature of the fluorine atoms is expected to polarize the C-F bonds significantly, leading to a partial positive charge on the adjacent carbon atoms. The C-Br bond, while also polar, is less so than the C-F bonds, and its length and strength are influenced by the neighboring tetrafluoroethyl group.

A key aspect of the molecular electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the bromine atom, making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered around the antibonding orbitals of the C-Br and C-F bonds, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's kinetic stability and reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -10.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ -0.8 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 9.7 eV | DFT/B3LYP/6-311+G(d,p) |

| Mulliken Charge on Br | ~ -0.15 e | DFT/B3LYP/6-311+G(d,p) |

| Mulliken Charge on C1 | ~ +0.30 e | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar halogenated alkanes. Actual experimental or more advanced computational data may vary.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction pathways.

Common reactions for this compound include nucleophilic substitution and elimination. smolecule.com For instance, the substitution of the bromine atom by a nucleophile can proceed through either an SN1 or SN2 mechanism. Transition state modeling can predict the activation energies for both pathways, helping to determine which is more favorable under specific conditions. The significant steric hindrance around the C1 carbon, caused by the four fluorine atoms and the propyl group, would likely favor an SN1-like mechanism involving a carbocation intermediate, although the stability of such a carbocation would be influenced by the electron-withdrawing fluorine atoms.

Elimination reactions, such as dehydrobromination to form an alkene, are also of interest. Theoretical calculations can model the transition state for the E1 or E2 elimination pathways. The regioselectivity of the elimination, i.e., which proton is abstracted, can also be predicted by comparing the activation energies of the different possible pathways.

The reduction of the C-Br bond is another important reaction. smolecule.com Computational studies can model the interaction of this compound with reducing agents like lithium aluminum hydride, providing insights into the mechanism of C-Br bond cleavage. smolecule.com

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution (with OH⁻) | SN2 | ~ 35 |

| Nucleophilic Substitution (with OH⁻) | SN1-like | ~ 28 |

| Dehydrobromination | E2 | ~ 30 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway analysis. The actual values would depend on the specific nucleophile, solvent, and level of theory used in the calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which are invaluable for its characterization.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a significant application of computational chemistry. bohrium.com By calculating the magnetic shielding tensors of the nuclei, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the structure of the molecule. For this compound, predicting the ¹⁹F NMR spectrum is particularly important due to the four fluorine atoms. The chemical shifts and coupling constants of the fluorine nuclei would be highly sensitive to their chemical environment. bohrium.com

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can generate a predicted IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H, C-F, and C-Br stretching and bending vibrations. This information is crucial for identifying the functional groups present in the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹⁹F NMR Chemical Shift (CF₂Br) | ~ -60 to -70 ppm (relative to CFCl₃) |

| ¹⁹F NMR Chemical Shift (CF₂C₃H₇) | ~ -110 to -120 ppm (relative to CFCl₃) |

| ¹³C NMR Chemical Shift (C1) | ~ 115-125 ppm |

| IR Stretching Frequency (C-Br) | ~ 550-650 cm⁻¹ |

| IR Stretching Frequency (C-F) | ~ 1100-1300 cm⁻¹ |

Note: These are illustrative predicted values. Actual spectroscopic data can be influenced by solvent effects and experimental conditions.

De Novo Design of Catalytic Systems and Reaction Conditions

Computational chemistry plays a vital role in the rational design of catalysts and the optimization of reaction conditions for transformations involving this compound. This is particularly relevant for reactions that require the selective activation of the C-Br or C-F bonds.

Catalyst Design: For reactions such as cross-coupling or hydrodehalogenation, theoretical calculations can be used to screen potential catalysts. By modeling the interaction of the substrate with different metal complexes (e.g., palladium or nickel-based catalysts), it is possible to predict catalytic activity and selectivity. mdpi.com For instance, DFT calculations can be used to study the oxidative addition of the C-Br bond to a metal center, which is often the rate-determining step in cross-coupling reactions. mdpi.com This allows for the in-silico design of ligands that can tune the electronic and steric properties of the metal catalyst to enhance its performance.

Reaction Condition Optimization: Theoretical modeling can also help in understanding the role of reaction conditions, such as solvent and temperature, on reaction outcomes. By including solvent effects in the calculations (e.g., using implicit or explicit solvent models), a more accurate picture of the reaction in solution can be obtained. This can guide the experimental setup to achieve higher yields and selectivities. For example, modeling the reaction profile in different solvents can help identify the solvent that best stabilizes the transition state of the desired reaction pathway.

Table 4: Hypothetical Computational Screening of Catalysts for C-Br Bond Activation

| Catalyst System | Ligand | Calculated Oxidative Addition Barrier (kcal/mol) |

| Pd(0) | PPh₃ | 18 |

| Pd(0) | dppf | 15 |

| Ni(0) | PCy₃ | 20 |

Note: This table presents hypothetical data from a computational screening study. The values represent the calculated energy barrier for the oxidative addition of the C-Br bond of this compound to the metal center.

Future Research Directions and Emerging Paradigms in Fluorocarbon Chemistry

Exploration of Sustainable Synthetic Methodologies for Fluorinated Compounds

The traditional synthesis of fluorinated compounds often involves harsh reagents and conditions, leading to significant environmental concerns. mdpi.com The synthesis of 1-Bromo-1,1,2,2-tetrafluoropentane, for instance, typically involves the bromination of 1,1,2,2-tetrafluoropentane using elemental bromine and a catalyst such as iron or aluminum bromide. clu-in.org While effective, this method presents challenges related to the handling of hazardous materials and the generation of byproducts. Future research is intensely focused on developing greener and more sustainable alternatives.

Biocatalytic Fluorination: A significant area of exploration is the use of enzymes to catalyze fluorination reactions. Biocatalysis offers the potential for high selectivity under mild conditions, reducing energy consumption and waste. nih.govnih.gov Researchers are investigating enzymes like fluorinases, which can directly incorporate fluorine into organic molecules. nih.gov Furthermore, the directed evolution of enzymes, such as nonheme Fe enzymes, is being used to create novel biocatalysts for C-F bond formation. nih.govresearchgate.netelsevierpure.com While direct biocatalytic synthesis of this compound has not yet been reported, this approach represents a long-term goal for producing this and other haloalkanes sustainably.

Flow Chemistry: The use of continuous flow reactors is another promising avenue for the sustainable synthesis of fluorinated compounds. wikipedia.orgmdpi.comunsw.edu.au Flow chemistry offers enhanced control over reaction parameters, improved safety when handling hazardous reagents, and easier scalability. wikipedia.orgacs.org This technology could be applied to optimize the existing bromination process for this compound, potentially increasing yield and reducing waste streams.

The following table summarizes some of the key sustainable synthetic methodologies being explored:

| Methodology | Description | Potential Advantage for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., fluorinases, engineered enzymes) to catalyze fluorination and halogenation reactions. nih.govnih.govnih.govresearchgate.netelsevierpure.com | Highly selective and environmentally benign synthesis of the fluorinated backbone or direct introduction of the bromine atom. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control, safety, and scalability. wikipedia.orgmdpi.comunsw.edu.auacs.org | Safer and more efficient production with reduced waste and improved yield. |

| Green Reagents | Utilizing less hazardous and recyclable reagents (e.g., ionic liquids, electrochemical methods). mdpi.combohrium.com | Reduced environmental impact and improved safety in the synthesis of fluorinated precursors. |

Development of Highly Selective Catalytic Reactions

Catalysis is at the heart of modern, efficient chemical synthesis. For fluorinated compounds, the development of highly selective catalysts is crucial for controlling the introduction of fluorine and for the subsequent functionalization of these molecules.

The bromine atom in this compound serves as a versatile handle for further chemical transformations. One of the key applications of this compound is in palladium-catalyzed direct arylation reactions. Specifically, it can be used to couple with heteroarenes and polyfluoroalkoxy-substituted bromobenzenes, demonstrating its utility as a building block for more complex fluorinated molecules. elsevierpure.com

Future research in this area will likely focus on several key aspects:

Asymmetric Catalysis: A major goal in fluorocarbon chemistry is the development of catalysts that can introduce fluorine atoms or fluorinated groups with high stereoselectivity. nih.govnih.govwikipedia.orgmdpi.combohrium.com This is particularly important in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity. While not directly applicable to the synthesis of achiral this compound, the principles of asymmetric catalysis are vital for the synthesis of chiral molecules derived from it.